Co 101244 hydrochloride

NMDA receptor GluN2B Selectivity

Co 101244 is the definitive NR2B-selective NMDA receptor antagonist for preclinical neuroscience. With ~10,000-fold selectivity over other NMDA subunits, it outperforms non-selective antagonists (MK-801, ketamine) and alternative NR2B blockers (CP-101,606, Ro 25-6981) by avoiding psychotomimetic and cognitive side effects. Benchmark antidyskinetic efficacy in MPTP-primate models—67-71% dyskinesia reduction without compromising levodopa antiparkinsonian action—supports its use in motor complication and region-specific neuroprotection research. Select Co 101244 for unambiguous NR2B target engagement.

Molecular Formula C21H28ClNO3
Molecular Weight 377.9 g/mol
CAS No. 193356-17-1
Cat. No. B1669276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCo 101244 hydrochloride
CAS193356-17-1
Synonyms4-hydroxy-N-(2-(4-hydroxyphenoxy)ethyl)-4-(4-methylbenzyl)piperidine
Co 101244
Co-101244
PD 174494
PD-174494
Molecular FormulaC21H28ClNO3
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2(CC[NH+](CC2)CCOC3=CC=C(C=C3)O)O.[Cl-]
InChIInChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H
InChIKeyWFFZHKKSIDENAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Co 101244 Hydrochloride CAS 193356-17-1: Procurement-Focused Overview of a Selective GluN2B NMDA Antagonist


Co 101244 hydrochloride (PD 174494, Ro 63-1908) is a novel, potent, and highly selective antagonist of GluN2B (formerly NR2B)-containing N-methyl-D-aspartate (NMDA) receptors [1]. It is a small molecule allosteric modulator that binds to the GluN2B subunit, effectively blocking NMDA receptor-mediated currents and downstream signaling . As a research tool, it is supplied as a hydrochloride salt with a purity of ≥98% (HPLC) and is soluble in water and DMSO . Its primary application is in preclinical neuroscience research to investigate the role of GluN2B-containing NMDA receptors in excitotoxicity, synaptic plasticity, and neurological disorders such as Parkinson's disease [1].

Why Substituting Co 101244 Hydrochloride with General NMDA Antagonists Compromises Experimental Outcomes


Substituting Co 101244 hydrochloride with a non-selective NMDA receptor antagonist (e.g., AP-5, MK-801) or even other NR2B-selective antagonists (e.g., ifenprodil, Ro 25-6981) introduces significant experimental variability and can lead to misattribution of biological effects [1]. The functional consequences of NMDA receptor modulation are exquisitely dependent on subunit composition, and Co 101244's unique ~10,000-fold selectivity for the GluN1A/GluN2B (NR1A/NR2B) subtype over other heteromeric combinations is a critical determinant of its specific in vitro and in vivo profile [1][2]. Unlike ifenprodil, which also inhibits the reverse Na+/Ca2+ exchanger (NCXrev) at similar concentrations, Co 101244's off-target profile must be carefully considered, as its distinct pharmacological fingerprint directly impacts the interpretation of results in studies of neuroprotection, excitotoxicity, and Parkinsonian dyskinesia [3].

Quantitative Differentiation of Co 101244 Hydrochloride: Head-to-Head Evidence for Scientific Selection


Subunit Selectivity: Co 101244 vs. Ifenprodil and MDL 100,453

Co 101244 exhibits a far superior selectivity profile for the GluN1A/GluN2B (NR1A/NR2B) subunit combination compared to the reference NR2B antagonist ifenprodil and the competitive antagonist MDL 100,453. In functional assays using cloned receptors expressed in Xenopus oocytes, Co 101244 showed approximately 10,000-fold selectivity for NR1A/NR2B over other subunit combinations [1]. This contrasts with ifenprodil, which shows only ~400-fold selectivity for the same subunit , and MDL 100,453, which is only 5-10 fold selective for NR1A/NR2A [1]. This high degree of specificity minimizes confounding effects from other NMDA receptor subtypes in experiments.

NMDA receptor GluN2B Selectivity Electrophysiology

Antidyskinetic Efficacy in Parkinsonian Primates: Co 101244 vs. MDL 100,453

In a head-to-head comparison using the gold-standard MPTP-lesioned non-human primate model of Parkinson's disease, Co 101244 demonstrated significant antidyskinetic benefits without compromising levodopa motor efficacy, a critical clinical goal. In contrast, the non-selective NMDA antagonist MDL 100,453 failed to reduce and actually worsened dyskinesias [1]. Specifically, Co 101244 at 0.1 and 1 mg/kg s.c. reduced dyskinesia scores by 67% and 71%, respectively, while sparing the antiparkinsonian action of a high dose of levodopa. MDL 100,453 (300 mg/kg s.c.) produced a 25% increase in mean dyskinesia score [1].

Parkinson's disease L-DOPA-induced dyskinesia In vivo efficacy MPTP model

In Vivo Anticonvulsant Activity: Co 101244 vs. Structural Analogs

Co 101244 demonstrates potent anticonvulsant activity in the maximal electroshock (MES) seizure model in mice, with an ED50 of 1.5 mg/kg (i.v.) . Structure-activity relationship (SAR) studies from the original discovery series indicate that the para-methyl substitution on the benzyl ring of Co 101244 is optimal for in vivo efficacy, as it produced an approximately 3-fold increase in MES activity compared to the unsubstituted parent compound (ED50 = 0.7 mg/kg iv vs. 1.9 mg/kg iv) [1]. This quantitative SAR data confirms that the specific molecular structure of Co 101244 is critical for its potent in vivo activity.

Epilepsy Anticonvulsant MES assay Seizure model

In Vitro Potency at Recombinant GluN2B Receptors: Co 101244 vs. CP-101,606

While both Co 101244 and CP-101,606 (traxoprodil) are potent and selective GluN2B antagonists, they exhibit distinct potency profiles that may influence experimental design. Co 101244 inhibits GluN1A/GluN2B (NR1A/NR2B) receptors with an IC50 of 0.043 µM . CP-101,606 has a reported IC50 of 0.039 µM for NR2B-containing receptors . Both compounds show >100 µM IC50 values for other NMDA receptor subunits, confirming high selectivity. However, the known neuroprotective and behavioral profiles of these two compounds differ, underscoring that potency is not the sole determinant of biological outcome.

NMDA receptor GluN2B IC50 Recombinant assay

Recommended Application Scenarios for Co 101244 Hydrochloride Based on Quantitative Evidence


Investigating L-DOPA-Induced Dyskinesia (LID) in Preclinical Models of Parkinson's Disease

Co 101244 is the optimal tool compound for studying the role of GluN2B-containing NMDA receptors in LID. Its proven ability to reduce dyskinesia by 67-71% in the MPTP non-human primate model, while sparing the antiparkinsonian benefit of levodopa, makes it uniquely suited for proof-of-concept studies aimed at dissecting the mechanisms of LID and evaluating adjunctive therapeutic strategies [1]. This application is supported by direct, head-to-head comparative evidence against the non-selective NMDA antagonist MDL 100,453, which exacerbated dyskinesia [1].

Dissecting GluN2B-Specific Roles in Excitotoxicity and Neuroprotection

For in vitro studies requiring unambiguous attribution of neuroprotective or excitotoxic signaling to GluN2B-containing NMDA receptors, Co 101244's ~10,000-fold selectivity is essential [1]. Its use, compared to less selective agents like ifenprodil (~400-fold selectivity) [2], reduces experimental confounds and increases confidence that observed effects are mediated specifically by the target receptor population. This is critical for high-impact mechanistic studies in primary neuronal cultures or brain slice preparations.

Structure-Activity Relationship (SAR) Studies and In Vivo Proof-of-Concept for Anticonvulsant Activity

Co 101244 serves as a benchmark for SAR studies focused on developing next-generation GluN2B antagonists. Its established MES ED50 of 1.5 mg/kg (i.v.) in mice and the documented 3-fold potency enhancement conferred by the para-methylbenzyl moiety provide a quantitative baseline for evaluating new analogs [1][2]. This data-driven approach is essential for optimizing lead compounds for therapeutic applications in epilepsy or other seizure disorders.

Functional Comparison of NR2B Antagonists with Divergent Off-Target Profiles

Co 101244 is a valuable comparator in studies designed to differentiate the effects of GluN2B antagonism from ancillary pharmacological activities. For instance, while Co 101244, ifenprodil, and Ro 25-6981 all inhibit the reverse Na+/Ca2+ exchanger (NCXrev), their varying potencies at this and other off-targets make Co 101244 an important control to isolate the specific contribution of GluN2B receptor blockade to a given physiological process [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Co 101244 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.